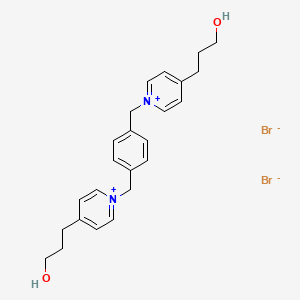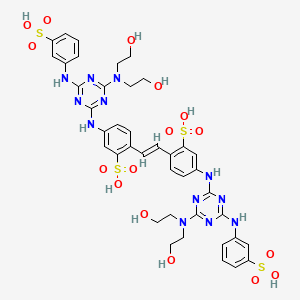
Mitoflaxone sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitoflaxone sodium, also known as flavone acetic acid sodium salt, is a synthetic flavonoid that has been studied for its potential antitumor properties. It has been involved in phase II clinical trials in Europe for patients with advanced colorectal carcinoma and malignant melanoma. Despite promising preclinical activity, the drug did not demonstrate significant clinical activity, leading to the suspension of further studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mitoflaxone sodium involves the reaction of flavone acetic acid with sodium hydroxide. The process typically includes the following steps:
Preparation of Flavone Acetic Acid: This involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form flavone acetic acid.
Formation of Sodium Salt: The flavone acetic acid is then reacted with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-hydroxyacetophenone and benzaldehyde are reacted in industrial reactors.
Purification: The resulting flavone acetic acid is purified through crystallization or other suitable methods.
Conversion to Sodium Salt: The purified flavone acetic acid is then converted to its sodium salt by reacting with sodium hydroxide.
化学反応の分析
Types of Reactions
Mitoflaxone sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydroflavone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavone derivatives.
Substitution Products: Various substituted flavone derivatives.
科学的研究の応用
Chemistry: Used as a model compound in the study of flavonoid chemistry and reactions.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Studied in clinical trials for its potential use in treating advanced colorectal carcinoma and malignant melanoma.
作用機序
Mitoflaxone sodium exerts its effects through several mechanisms:
Antitumor Activity: It is believed to induce apoptosis in tumor cells by generating reactive oxygen species and disrupting mitochondrial function.
Molecular Targets: The compound targets various cellular pathways, including the inhibition of DNA synthesis and the induction of cell cycle arrest.
Pathways Involved: Key pathways include the mitochondrial apoptotic pathway and the inhibition of angiogenesis.
類似化合物との比較
Mitoflaxone sodium can be compared with other similar compounds, such as:
Flavone Acetic Acid: The parent compound of this compound, also studied for its antitumor properties.
5,6-Dimethylxanthenone-4-acetic Acid (DMXAA): Another flavonoid derivative with similar antitumor activity.
Sodium Stibogluconate: A compound with antitumor and antiparasitic properties, used as a comparison for its mechanism of action.
Uniqueness
This compound is unique due to its specific structure and the combination of flavonoid and acetic acid moieties, which contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
87626-64-0 |
|---|---|
分子式 |
C17H11NaO4 |
分子量 |
302.26 g/mol |
IUPAC名 |
sodium;2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C17H12O4.Na/c18-14-10-15(11-5-2-1-3-6-11)21-17-12(9-16(19)20)7-4-8-13(14)17;/h1-8,10H,9H2,(H,19,20);/q;+1/p-1 |
InChIキー |
IXVASPMKXYVFLK-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)






